![molecular formula C17H17N3OS B2879124 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 863589-01-9](/img/structure/B2879124.png)
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide” is a complex organic molecule that contains a thiazolo[5,4-b]pyridine moiety . Thiazolo[5,4-b]pyridine derivatives are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, thiazolo[5,4-b]pyridines can be synthesized from commercially available substances in several steps . The process generally involves the use of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for characterization .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and HRMS, which are commonly used for the characterization of N-heterocyclic compounds .Scientific Research Applications
Antioxidant Activity
Thiazolo[5,4-b]pyridine derivatives have been identified to exhibit significant antioxidant properties . These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. By acting as antioxidants, these molecules can potentially be used to protect against diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.
Antimicrobial Properties
Research has shown that thiazolo[5,4-b]pyridine compounds possess antimicrobial activities . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal agents. This is particularly important in the face of rising antibiotic resistance.
Herbicidal Use
The herbicidal potential of thiazolo[5,4-b]pyridine derivatives has been explored, with some compounds demonstrating the ability to inhibit plant growth . This application could lead to the development of new herbicides that can help manage weeds more effectively in agricultural settings.
Anti-inflammatory Effects
These compounds have also been reported to have anti-inflammatory effects . Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases. Thiazolo[5,4-b]pyridine derivatives could be used to develop medications that alleviate inflammation-related conditions.
Antifungal Activity
Thiazolo[5,4-b]pyridine compounds have shown promising results as antifungal agents . They could be used to treat fungal infections, which are a significant cause of morbidity, especially in immunocompromised individuals.
Antitumor Potential
Some thiazolo[5,4-b]pyridine derivatives have been found to exhibit antitumor activity . They can interfere with the proliferation of cancer cells, making them potential therapeutic agents for cancer treatment. Their effectiveness against specific cancer cell lines, such as breast cancer cells, has been evaluated, showing promising results.
Histamine H3 Receptor Antagonism
Certain thiazolo[5,4-b]pyridine derivatives act as histamine H3 receptor antagonists . This property makes them interesting for the development of drugs to treat disorders related to the central nervous system, such as sleep disorders, obesity, and attention deficit hyperactivity disorder (ADHD).
Pharmacophore Modification
The structure of thiazolo[5,4-b]pyridine allows for pharmacophore group alteration in various positions . This adaptability can lead to the creation of a wide range of compounds with diverse pharmacological activities, enabling researchers to fine-tune the properties of these molecules for specific therapeutic applications.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to have multifaceted pharmacological effects and therapeutic applications . They are often of much greater interest in terms of physiological action than related monocyclic compounds .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Action Environment
The synthesis of thiazolo[4,5-b]pyridines has been developed over the last years, suggesting that the production process may have been optimized for various environmental conditions .
properties
IUPAC Name |
3-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11(2)10-15(21)19-13-7-5-12(6-8-13)16-20-14-4-3-9-18-17(14)22-16/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWNGKNAPBJSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.